molecular formula C16H20N2O B14505353 3-(4-Anilinoanilino)butan-2-ol CAS No. 62950-97-4

3-(4-Anilinoanilino)butan-2-ol

Cat. No.: B14505353
CAS No.: 62950-97-4
M. Wt: 256.34 g/mol
InChI Key: RYKXMIGHXKOWBG-UHFFFAOYSA-N
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Description

3-(4-Anilinoanilino)butan-2-ol is an organic compound that belongs to the class of alcohols It features a butanol backbone with two aniline groups attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Anilinoanilino)butan-2-ol can be achieved through several methods. One common approach involves the reaction of 4-nitroaniline with butan-2-ol in the presence of a reducing agent such as hydrogen gas and a catalyst like palladium on carbon. The reaction proceeds through the reduction of the nitro group to an amino group, followed by the formation of the aniline derivative.

Another method involves the use of Grignard reagents. In this approach, a Grignard reagent is prepared by reacting an alkyl halide with magnesium in anhydrous ether. The resulting Grignard reagent is then reacted with a carbonyl compound to form the desired alcohol.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Anilinoanilino)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitro groups can be reduced to amino groups.

    Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(4-Anilinoanilino)butan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Anilinoanilino)butan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

3-(4-Anilinoanilino)butan-2-ol can be compared with other similar compounds such as:

    Butan-2-ol: A simple alcohol with a similar backbone but lacking the aniline groups.

    4-Anilinoaniline: A compound with similar aniline groups but without the butanol backbone.

    3-Amino-1-butanol: A compound with a similar butanol backbone but with amino groups instead of aniline groups.

The uniqueness of this compound lies in its combination of the butanol backbone with two aniline groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

62950-97-4

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

3-(4-anilinoanilino)butan-2-ol

InChI

InChI=1S/C16H20N2O/c1-12(13(2)19)17-15-8-10-16(11-9-15)18-14-6-4-3-5-7-14/h3-13,17-19H,1-2H3

InChI Key

RYKXMIGHXKOWBG-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)O)NC1=CC=C(C=C1)NC2=CC=CC=C2

Origin of Product

United States

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